(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide
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Overview
Description
(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.23. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the anticancer potential of N(4)-alkyl substituted thiosemicarbazones, showing moderate activity against various cancer cell lines such as breast, skin, and lung cancer. These compounds exhibit significant inhibitory effects in micromolar concentrations. Molecular docking calculations suggest that some of these compounds have better binding affinity than certain FDA-approved drugs, indicating their potential as efficient anti-cancer agents (Chaudhary et al., 2023).
Structural and Spectroscopic Characterization
Structural characterization of hydrazinecarbothioamide derivatives has been achieved through techniques such as single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis. These studies provide insights into the compound's molecular structure and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Sivajeyanthi et al., 2017).
Antifungal and Antioxidant Activities
Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide with Cu(II), Co(II), and Ni(II) chlorides have been tested against selected types of fungi, showing significant antifungal activities. Additionally, these compounds exhibit encouraging antioxidant activities, as determined by their interaction with stable free radicals (Al-Amiery et al., 2012).
Heavy Metal Removal from Wastewater
A derivative of hydrazinecarbothioamide has been investigated for its ability to remove heavy metal ions from wastewater. This study highlights the compound's potential in environmental cleanup, specifically in the adsorption/complexation of Pb2+, Cu2+, and Cd2+ ions under various conditions. The study revealed high efficiency in heavy metal removal, making it a promising candidate for water purification processes (Houari et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as thiourea derivatives have been shown to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .
Mode of Action
This interaction could lead to the inhibition of the target enzymes, thereby affecting their normal functioning .
Biochemical Pathways
Given the potential enzyme targets, it could impact the carbohydrate digestion pathway (in the case of α-amylase and α-glucosidase inhibition), cholinergic neurotransmission (in the case of ache and buche inhibition), and potentially others .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of the aforementioned enzymes, it could lead to decreased carbohydrate digestion, altered neurotransmission, and other effects depending on the specific enzymes inhibited .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Properties
IUPAC Name |
1-methyl-3-[(E)-3-oxobutan-2-ylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-4(5(2)10)8-9-6(11)7-3/h1-3H3,(H2,7,9,11)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCDWOWHJBVLA-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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